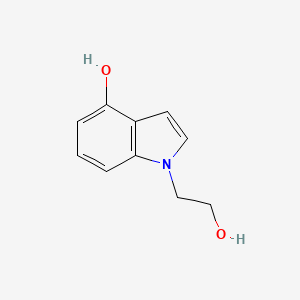
4-hydroxy-1-N-(beta-hydroxyethyl)indole
Cat. No. B8510686
M. Wt: 177.20 g/mol
InChI Key: XYALCRZTZJUWNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05869692
Procedure details


15 g of palladium on carbon at 5% by weight and containing 50% of water were added to a solution of 25 g of 4-oxo-4,5,6,7-tetrahydro-1-N-(β-hydroxyethyl)indole, obtained in the preceding stage, in 300 cm3 of diglyme. The temperature of the mixture was raised and maintained at 162° C. for 10 hours. The mixture was then allowed to return to a temperature of 40° C. and then the catalyst was filtered off. The solvents were then removed under vacuum until 21.4 g of crude product were obtained which were taken up in a mixture of 30 cm3 of dichloromethane and 200 cm3 of petroleum ether. The crystals obtained were drained, washed with petroleum ether and then dried under vacuum over phosphorus pentoxide. 11 g of 4-hydroxy-1-N-(β-hydroxyethyl)indole were obtained whose elemental analysis, calculated for C10H11NO2, was:
Name
4-oxo-4,5,6,7-tetrahydro-1-N-(β-hydroxyethyl)indole
Quantity
25 g
Type
reactant
Reaction Step One





[Compound]
Name
petroleum ether
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers


|
REACTION_CXSMILES
|
O.[O:2]=[C:3]1[CH2:11][CH2:10][CH2:9][C:8]2[N:7]([CH2:12][CH2:13][OH:14])[CH:6]=[CH:5][C:4]1=2>[Pd].COCCOCCOC.ClCCl>[OH:2][C:3]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:4]=1[CH:5]=[CH:6][N:7]2[CH2:12][CH2:13][OH:14]
|
Inputs


Step One
|
Name
|
4-oxo-4,5,6,7-tetrahydro-1-N-(β-hydroxyethyl)indole
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
O=C1C=2C=CN(C2CCC1)CCO
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Step Three
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
COCCOCCOC
|
Step Four
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
[Compound]
|
Name
|
petroleum ether
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
162 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The temperature of the mixture was raised
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to return to a temperature of 40° C.
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the catalyst was filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvents were then removed under vacuum until 21.4 g of crude product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were obtained which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crystals obtained
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with petroleum ether
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried under vacuum over phosphorus pentoxide
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=C2C=CN(C2=CC=C1)CCO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 11 g | |
| YIELD: CALCULATEDPERCENTYIELD | 44.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
